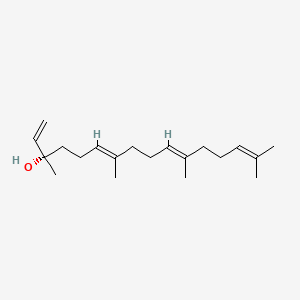
(+)-Geranyllinalool
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Geranyllinalool is a naturally occurring diterpene alcohol found in various plants. It is known for its pleasant floral aroma and is commonly used in the fragrance industry. This compound plays a significant role in plant defense mechanisms and has been studied for its potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-Geranyllinalool can be synthesized through several methods. One common approach involves the use of geraniol and linalool as starting materials. The synthesis typically involves a series of reactions, including oxidation, reduction, and isomerization, under controlled conditions. Catalysts such as palladium or platinum are often used to facilitate these reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the extraction of essential oils from plants like lavender, rosewood, and coriander. The extraction process involves steam distillation or solvent extraction, followed by purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Geranyllinalool undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding aldehyde or ketone.
Reduction: Reduction reactions can produce different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can modify the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(+)-Geranyllinalool has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its role in plant defense mechanisms and its potential as an insect repellent.
Medicine: Research indicates that this compound has anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (+)-Geranyllinalool involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial properties. Additionally, its interaction with cellular signaling pathways plays a role in its anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure and aroma.
Linalool: A terpene alcohol with a floral scent, commonly found in essential oils.
Nerol: An isomer of geraniol with similar properties.
Uniqueness of (+)-Geranyllinalool
This compound is unique due to its specific combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
157008-64-5 |
|---|---|
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(3S,6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+/t20-/m1/s1 |
Clé InChI |
IQDXAJNQKSIPGB-WAYIDIRISA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


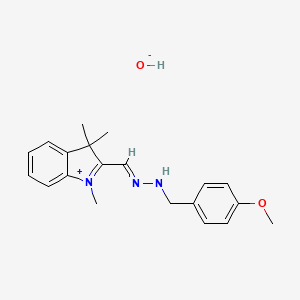
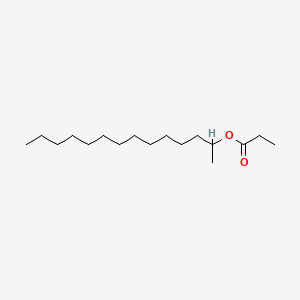
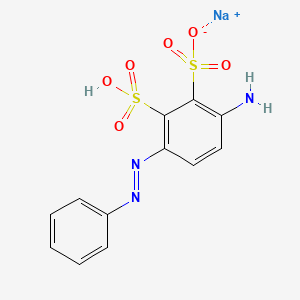
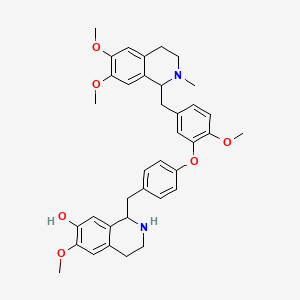
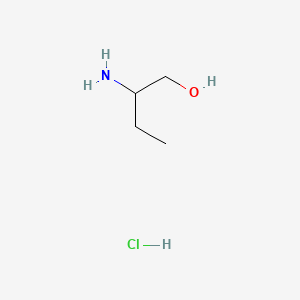
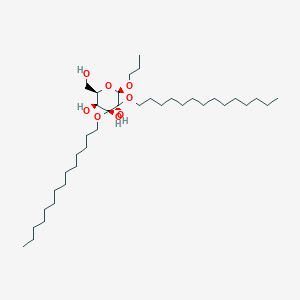
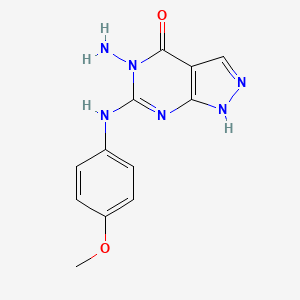
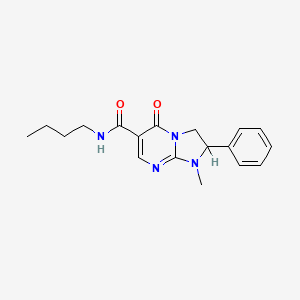
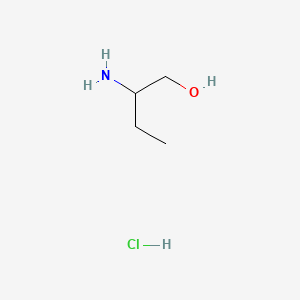
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
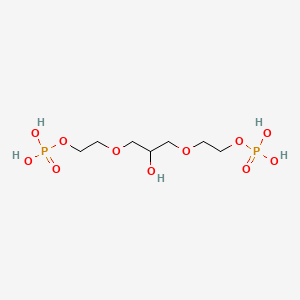
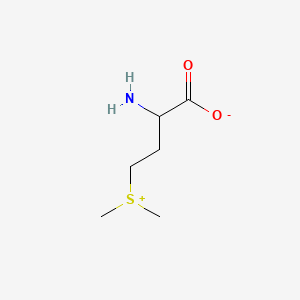
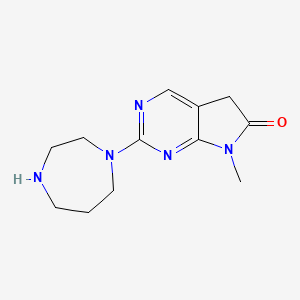
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
